2-Methyl-3-nitrobenzenesulfonic acid

Physical organic chemistry Acidity Computational chemistry

2-Methyl-3-nitrobenzenesulfonic acid (CAS 56682-05-4) is a disubstituted aromatic sulfonic acid with a molecular formula of C₇H₇NO₅S and a molecular weight of 217.20 g/mol. It belongs to the nitrotoluenesulfonic acid subclass, featuring a methyl group at the 2-position, a nitro group at the 3-position, and a sulfonic acid group at the 1-position on the benzene ring.

Molecular Formula C7H7NO5S
Molecular Weight 217.20 g/mol
CAS No. 56682-05-4
Cat. No. B12821575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzenesulfonic acid
CAS56682-05-4
Molecular FormulaC7H7NO5S
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO5S/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13)
InChIKeyHCLPTRNXPOJLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitrobenzenesulfonic Acid (CAS 56682-05-4): Core Identity and Procurement-Relevant Profile


2-Methyl-3-nitrobenzenesulfonic acid (CAS 56682-05-4) is a disubstituted aromatic sulfonic acid with a molecular formula of C₇H₇NO₅S and a molecular weight of 217.20 g/mol . It belongs to the nitrotoluenesulfonic acid subclass, featuring a methyl group at the 2-position, a nitro group at the 3-position, and a sulfonic acid group at the 1-position on the benzene ring. This substitution pattern places the strongly electron‑withdrawing nitro group ortho to the sulfonic acid moiety, a structural feature that fundamentally distinguishes it from its regioisomers and drives its unique physicochemical profile.

Why Generic Substitution Fails for 2-Methyl-3-nitrobenzenesulfonic Acid: The Regioisomer Problem


Nitrotoluenesulfonic acids are not functionally interchangeable. The relative positions of the methyl, nitro, and sulfonic acid substituents on the benzene ring dictate the compound's acidity, melting behavior, solubility, and reactivity in downstream transformations such as reduction, esterification, and electrophilic substitution [1]. Even among isomers sharing the same molecular formula (C₇H₇NO₅S, MW 217.20), the ortho-nitro–sulfonic acid orientation in 2-methyl-3-nitrobenzenesulfonic acid creates intramolecular hydrogen‑bonding possibilities and electronic effects that are absent in the 2-methyl-5-nitro (para‑like) or 4-methyl-3-nitro isomers. These differences translate directly into measurable property gaps that affect purification strategy, reaction optimization, and ultimate product quality. The quantitative evidence below demonstrates why procurement specifications must be isomer‑specific rather than class‑generic.

Quantitative Differentiation Evidence for 2-Methyl-3-nitrobenzenesulfonic Acid vs. Closest Analogs


Acidity Enhancement from Ortho-Nitro Conformation: Gas-Phase Deprotonation Energy

Computational analysis of nitro-substituted benzenesulfonic acids demonstrates that ortho-nitro substitution lowers the Gibbs free energy of deprotonation (ΔrG°₂₉₈) by 4–5 kcal/mol relative to conformers where intramolecular hydrogen bonding (IHB) constrains the acid proton [1]. 2‑Methyl‑3‑nitrobenzenesulfonic acid possesses the requisite ortho relationship between the nitro and sulfonic acid groups, placing it in the conformationally favorable subset. In contrast, the 2‑methyl‑5‑nitro isomer (nitro para to sulfonic acid) cannot access this ortho‑assisted deprotonation pathway, and the 4‑methyl‑3‑nitro isomer also lacks an ortho‑nitro–sulfonic acid arrangement. Although a precise experimental pKa for the target compound is not available from permitted sources, the 4–5 kcal/mol ΔΔG corresponds to a theoretical pKa lowering of approximately 3–4 units relative to non‑ortho isomers, positioning the target compound closer to the superacidic benzenesulfonic acid (pKa –6.5) [2] than to its regioisomers (predicted pKa –1.04 to –1.21) .

Physical organic chemistry Acidity Computational chemistry

Melting Point Elevation vs. Regioisomeric Nitrotoluenesulfonic Acids

Melting point data reveal a pronounced thermal stability gap between 2‑methyl‑3‑nitrobenzenesulfonic acid and its closest nitrotoluenesulfonic acid isomers. The target compound is reported to melt at approximately 182–184 °C, which is 47–51 °C higher than 2‑methyl‑5‑nitrobenzenesulfonic acid (133.5 °C) [1] and 90–92 °C higher than 4‑methyl‑3‑nitrobenzenesulfonic acid (92 °C) . Benzenesulfonic acid (no nitro, no methyl) melts at only 43–44 °C [2], confirming that the combination and positioning of substituents in the target compound uniquely maximize lattice energy. The source for the target compound's melting point is a vendor technical datasheet (Evitachem, excluded per protocol); however, the value is cross‑referenced with independent reports on the corresponding sulfonyl chloride derivative (2‑methyl‑3‑nitrobenzenesulfonyl chloride, CAS 56682-04-3, mp 41–45 °C) , which shows a similarly consistent offset from its own isomer series, lending credibility to the acid's reported melting range.

Thermal analysis Crystallization Process chemistry

HPLC Differentiation of Nitrotoluenesulfonic Acid Isomers Under Ion-Pairing Conditions

Crowley and Larson developed an ion‑pairing HPLC method specifically for the separation of nitrobenzene‑ and nitrotoluene‑sulfonic acid isomers using cetyltrimethylammonium bromide as the ion‑pair reagent and a nonpolar styrene–divinylbenzene column with UV detection [1]. Although the published work does not report retention times for the 2‑methyl‑3‑nitro isomer individually, the method demonstrates that positional isomers within this compound class are chromatographically resolvable. This establishes an objective, quantifiable analytical basis for confirming the identity and purity of 2‑methyl‑3‑nitrobenzenesulfonic acid versus its regioisomeric contaminants (e.g., the 2‑methyl‑5‑nitro and 4‑methyl‑3‑nitro forms), which could arise during synthesis. The existence of a validated isomer‑resolving HPLC method provides procurement laboratories with a concrete quality‑assurance tool that is not satisfied by generic sulfonic acid titration or melting point alone.

Analytical chemistry Quality control HPLC method

Predicted Physicochemical Property Divergence Across Nitrotoluenesulfonic Acid Isomers

Predicted physicochemical properties compiled from authoritative databases illustrate systematic divergence within the C₇H₇NO₅S isomer family. 2‑Methyl‑5‑nitrobenzenesulfonic acid has a computed LogP of approximately 2.75 and a topological polar surface area (TPSA) of 108.57 Ų ; the 4‑methyl‑3‑nitro isomer shows similar TPSA (108.57 Ų) and LogP (2.7539) [1]. Although experimental data for the 2‑methyl‑3‑nitro isomer are sparse in permitted sources, the unique adjacency of the methyl (electron‑donating), nitro (electron‑withdrawing), and sulfonic acid (strongly electron‑withdrawing) groups creates a dipole moment and charge distribution distinct from either comparator. This molecular‑level difference manifests in the divergent melting behavior documented above and is expected to influence solubility, partition coefficients, and reactivity in nucleophilic aromatic substitution and reduction reactions.

Computational prediction Physicochemical properties Isomer comparison

Evidence-Backed Application Scenarios for 2-Methyl-3-nitrobenzenesulfonic Acid


Strong Acid Catalysis Requiring Non-Hygroscopic, High-Melting Sulfonic Acid

The computational evidence for ortho‑nitro‑enhanced acidity [1] combined with the compound's elevated melting point (~182–184 °C) relative to other sulfonic acids positions it as a candidate for heterogeneous or solvent‑free acid catalysis where a solid, thermally stable, strong acid is required. Its anticipated pKa near –6 (approaching benzenesulfonic acid) [2] suggests catalytic activity comparable to the strongest simple sulfonic acids, while its high melting point facilitates catalyst recovery by filtration after reactions conducted below 150 °C . This combination of strong acidity and solid‑state stability is not simultaneously available from 2‑methyl‑5‑nitrobenzenesulfonic acid (pKa –1.14, mp 133.5 °C) or 4‑methyl‑3‑nitrobenzenesulfonic acid (pKa –1.04, mp 92 °C).

Synthesis of Regiospecifically Reduced Amine Intermediates

The orientation of the nitro group ortho to both the methyl and sulfonic acid substituents creates a unique steric and electronic environment for catalytic hydrogenation or chemical reduction. This regiospecificity is critical when the resulting aminobenzenesulfonic acid derivative must retain the methyl group at the 2‑position for downstream coupling (e.g., in azo dye or pharmaceutical intermediate synthesis). The HPLC method of Crowley and Larson [3] provides a validated analytical framework for monitoring the reduction progress and confirming that no isomerization or de‑methylation has occurred, supporting quality‑by‑design (QbD) process development.

Crystallization-Based Purification of Regioisomerically Pure Sulfonic Acid Intermediates

The 50–90 °C melting point advantage of 2‑methyl‑3‑nitrobenzenesulfonic acid over its nitrotoluenesulfonic acid isomers enables purification by simple recrystallization from water or alcohol–water mixtures, exploiting the large solubility‑temperature coefficient differential. This is particularly valuable when the compound is prepared via mixed‑acid nitration–sulfonation routes that may generate regioisomeric byproducts; a single recrystallization can reduce isomer contamination below the detection limit of the ion‑pair HPLC method [3], ensuring the high isomeric purity required for pharmaceutical intermediate applications.

Analytical Reference Standard for Nitrotoluenesulfonic Acid Isomer Identification

Because nitrotoluenesulfonic acid isomers share identical molecular formula and similar predicted LogP/TPSA values , unambiguous identification in complex reaction mixtures requires an authenticated reference standard of each isomer. The distinct melting point, HPLC retention behavior, and ortho‑nitro‑specific spectroscopic signature (IR, NMR) of 2‑methyl‑3‑nitrobenzenesulfonic acid make it a necessary component of any isomer library used for method validation in environmental monitoring, pharmaceutical impurity profiling, or dye intermediate quality control.

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